REACTION_CXSMILES
|
O[C:2]1[C:7]([CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11])=[C:6]([O:13][CH2:14][O:15][CH3:16])[CH:5]=[C:4](OCOC)[C:3]=1[C:21](=[O:23])C>C(O)C>[CH3:16][O:15][CH2:14][O:13][C:6]1[CH:5]=[CH:4][C:3]([CH:21]=[O:23])=[CH:2][C:7]=1[CH2:8][CH:9]=[C:10]([CH3:12])[CH3:11]
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Name
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2'-hydroxy-4',6'-bis(methoxymethoxy)-3'-(3-methyl2-butenyl)acetophenone
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Quantity
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6.99 g
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Type
|
reactant
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Smiles
|
OC1=C(C(=CC(=C1CC=C(C)C)OCOC)OCOC)C(C)=O
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Name
|
|
Quantity
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45 mL
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Type
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solvent
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Smiles
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C(C)O
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COCOC1=C(C=C(C=O)C=C1)CC=C(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |